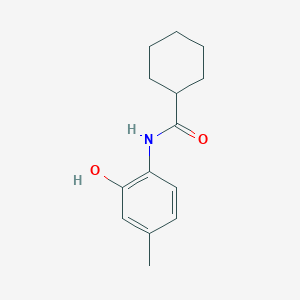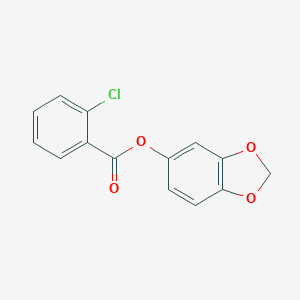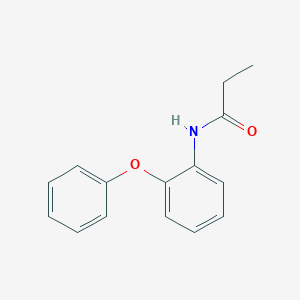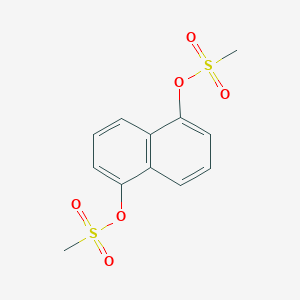
2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor δ (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance.
Wirkmechanismus
2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and mitochondrial biogenesis. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and energy metabolism, resulting in increased endurance and performance.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide has been shown to increase endurance and performance in animal models and humans. It enhances mitochondrial biogenesis and oxidative metabolism, leading to increased energy production and reduced fatigue. Moreover, it has been found to increase the expression of genes involved in muscle fiber type switching, resulting in increased muscle endurance.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, it has some limitations, such as its potential toxicity and off-target effects, which require careful dose and time-dependent administration.
Zukünftige Richtungen
2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide has potential therapeutic applications in various metabolic disorders, including obesity, diabetes, and dyslipidemia. Moreover, it has been found to enhance endurance and performance in athletes and bodybuilders. Future research should focus on elucidating the molecular mechanisms underlying its effects, identifying its potential side effects, and developing safer and more effective analogs. Additionally, more studies are needed to explore its potential applications in other diseases, such as cancer and neurodegenerative disorders.
Synthesemethoden
The synthesis of 2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide involves the reaction of 2,4-dibromophenol with 3-fluorobenzylamine to form the intermediate product, which is then reacted with propanoic anhydride to produce the final product. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in various metabolic disorders. It has been shown to improve insulin sensitivity, increase glucose uptake, and reduce inflammation in animal models of obesity and diabetes. Moreover, it has been found to increase high-density lipoprotein (HDL) cholesterol levels and decrease triglyceride levels in humans with dyslipidemia.
Eigenschaften
Molekularformel |
C15H12Br2FNO2 |
|---|---|
Molekulargewicht |
417.07 g/mol |
IUPAC-Name |
2-(2,4-dibromophenoxy)-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H12Br2FNO2/c1-9(21-14-6-5-10(16)7-13(14)17)15(20)19-12-4-2-3-11(18)8-12/h2-9H,1H3,(H,19,20) |
InChI-Schlüssel |
HCERPOUMDXFXCE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)OC2=C(C=C(C=C2)Br)Br |
Kanonische SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)OC2=C(C=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(hydroxymethyl)propyl]-2-phenoxyacetamide](/img/structure/B290674.png)

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)
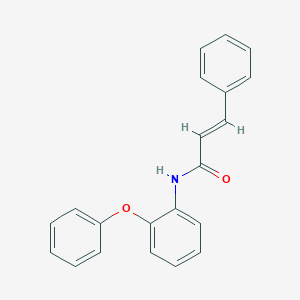


![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)
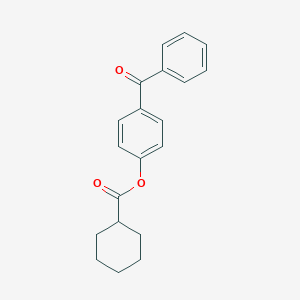
![5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate](/img/structure/B290687.png)
![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)
